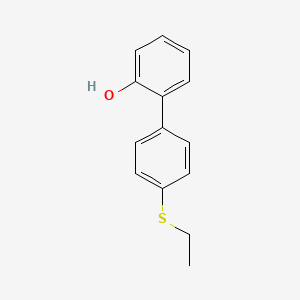

2-(4-Ethylthiophenyl)phenol

Descripción

2-(4-Ethylthiophenyl)phenol is a phenolic compound featuring a phenol ring substituted at the 2-position with a 4-ethylthiophenyl group. The ethylthio (-S-C₂H₅) substituent introduces sulfur-based electronic effects and hydrophobic character, distinguishing it from conventional phenolic derivatives.

Propiedades

IUPAC Name |

2-(4-ethylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENOPQMAGMQJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Another method involves nucleophilic aromatic substitution of aryl halides. This process requires the presence of electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . The reaction conditions typically involve high temperatures and the use of polar aprotic solvents.

Industrial Production Methods

Industrial production of substituted phenols, including 2-(4-Ethylthiophenyl)phenol, often employs catalytic processes. Transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are widely used due to their efficiency and selectivity . These methods allow for the large-scale production of phenol derivatives with high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylthiophenyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Common Reagents and Conditions

Halogenation: Chlorine (Cl₂) or bromine (Br₂) can be used without a catalyst for halogenation reactions.

Nitration: Dilute nitric acid (HNO₃) is used to avoid undesired oxidation reactions.

Oxidation: Sodium dichromate (Na₂Cr₂O₇) or Fremy’s salt are common oxidizing agents.

Major Products

Halogenation: Halogenated phenols.

Nitration: Nitro-phenols.

Oxidation: Quinones.

Aplicaciones Científicas De Investigación

2-(4-Ethylthiophenyl)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylthiophenyl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thioether-Substituted Phenols

4-(4-Ethylthiophenyl)-2-formylphenol

- Structure: Phenol substituted at the 4-position with a 4-ethylthiophenyl group and at the 2-position with a formyl (-CHO) group.

- Key Properties: Higher molecular weight (258.3 g/mol) compared to 2-(4-Ethylthiophenyl)phenol due to the formyl group. The sulfur atom enhances lipophilicity and may influence redox behavior .

2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5)

- Structure: Ethanol derivative with a 4-(methylthio)phenyl group and an amino group.

- Key Properties: Molecular formula C₉H₁₃NO₂S, molecular weight 211.28 g/mol. The methylthio (-S-CH₃) group provides moderate hydrophobicity, while the amino and hydroxyl groups enable hydrogen bonding .

Comparison :

*Estimated based on analogous structures.

Alkyl-Substituted Phenols

4-Propylphenol (CAS: 645-56-7)

- Structure: Phenol with a propyl (-C₃H₇) group at the 4-position.

- Key Properties : Simpler alkyl chain reduces steric hindrance compared to ethylthio groups. Lower lipophilicity than sulfur-containing analogs .

4-Butylphenol (CAS: 1638-22-8)

Comparison :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Differences from 2-(4-Ethylthiophenyl)phenol |

|---|---|---|---|---|

| 4-Propylphenol | C₉H₁₂O | 136.19 | Propyl | No sulfur atom; reduced electronic modulation |

| 4-Butylphenol | C₁₀H₁₄O | 150.22 | Butyl | Increased hydrophobicity, no thioether linkage |

Aromatic Ethers and Esters

4-(2-(4-Methoxyphenyl)ethynyl)phenol (CAS: 18938-18-6)

- Structure: Phenol with a 4-methoxyphenylethynyl group at the 4-position.

- Key Properties : Molecular formula C₁₅H₁₂O₂ , molecular weight 224.26 g/mol . The ethynyl spacer and methoxy group (-OCH₃) introduce rigidity and electron-donating effects, contrasting with the thioether’s electron-withdrawing character .

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)butanoate

- Structure: Fluorophenyl and methoxyphenyl groups attached to a butanoate ester.

- Key Properties: Synthesized via condensation (85% yield), highlighting differences in reactivity compared to sulfur-containing phenols .

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.